Cilostamide
Overview
Description
Cilostamide is a selective and specific inhibitor of type III phosphodiesterase (PDE3) . It is a cell-permeable selective inhibitor of cGMP-inhibited phosphodiesterase .
Synthesis Analysis
A new procedure for the total synthesis of Cilostamide has been reported . An efficient route to synthesize a wide range of W,A’-R,R-4-(2-oxo-l,2-dihydroquinolin-6-yloxy)butanamide, especially Cilostamide, one of the most selective inhibitors of phosphodiesterases (PDE3) enzyme, has been developed .Molecular Structure Analysis
Cilostamide has a molecular formula of C20H26N2O3 . Its molecular weight is 342.4 g/mol . The InChI representation of Cilostamide is InChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16H,2-8,13H2,1H3,(H,21,23) .Chemical Reactions Analysis
Cilostamide and its analogs, as phosphodiesterase 3 inhibitors, produce inotropic effects comparable to that of IBMX, a non-selective PDE inhibitor . They augment atria contraction force (ACF) significantly but with different potencies on atrium contraction rate .Physical And Chemical Properties Analysis
Cilostamide is a cell-permeable selective inhibitor of cGMP-inhibited phosphodiesterase . More detailed physical and chemical properties are not available from the search results.Mechanism of Action
Target of Action
Cilostamide is a selective inhibitor of phosphodiesterase 3 (PDE3) . It primarily targets two isozymes, PDE3A and PDE3B , with IC50 values of 27 and 50 nM, respectively . PDE3 plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Mode of Action
Cilostamide interacts with its targets, PDE3A and PDE3B, by inhibiting their activity . This inhibition leads to an increase in the levels of cAMP and cGMP within the cell . The elevated levels of these cyclic nucleotides can then modulate various cellular processes, including platelet aggregation and vasodilation .
Biochemical Pathways
Cilostamide affects several biochemical pathways through its inhibition of PDE3. One of the key pathways is the cAMP-PKA pathway . By inhibiting PDE3, cilostamide increases cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in cell function .
Another pathway affected by cilostamide is the nitric oxide-cGMP pathway . Increased cGMP levels due to PDE3 inhibition can enhance the production of nitric oxide, a potent vasodilator, leading to vasodilation and potential vasoprotective effects .
Pharmacokinetics
It is known that cilostamide is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects.
Result of Action
The inhibition of PDE3 by cilostamide leads to several molecular and cellular effects. For instance, it has been shown to inhibit thrombin-induced platelet aggregation , potentially reducing the risk of thrombotic events. In the context of metabolic regulation, cilostamide has been found to decrease both basal and isoproterenol- or forskolin-induced lipolysis , suggesting potential benefits for diabetic, obese, or hyperlipidemic patients.
Safety and Hazards
Future Directions
Cilostamide has been studied for its effects on sustaining meiotic arrest of rat oocytes by modulating cyclic adenosine monophosphate level and the key regulators of maturation promoting factor . It has also been used in combination with rolipram to improve the developmental competence of cloned porcine embryos .
properties
IUPAC Name |
N-cyclohexyl-N-methyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16H,2-8,13H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAYVIIHMORPSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045140 | |
Record name | N-Cyclohexyl-4-((1,2-dihydro-2-oxo-6-quinolyl)oxy)-N-methylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cilostamide | |
CAS RN |
68550-75-4 | |
Record name | Cilostamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68550-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cilostamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068550754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclohexyl-4-((1,2-dihydro-2-oxo-6-quinolyl)oxy)-N-methylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CILOSTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45S5605Q18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.